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Seviteronel Dosing Regimens and Cycle Length

. . Key Clinical
Patient Recommended Cycle Dosing ) o
. Endpoints for Citation

Population Phase 2 Dose Length Schedule )

Duration
Women with 450 mg Once 28-day Oral, once  CBR16 (Clinical Benefit  [1]
advanced ER+ Daily (QD) continuous daily Rate at 16 weeks) for
or TNBC cycles TNBC; CBR24 (at 24

weeks) for ER+
Men with 600 mg Once 28-day Oral, once  Treatment continued [2]
advanced Daily (QD) continuous daily until disease
CRPC cycles progression,

unacceptable toxicity,

or withdrawal of

consent

Median
. . Dose Reason for Treatment L
Patient Population Treatment . Citation
Tested ) Cessation
Duration

Men with mCRPC 600 mg & 2.1 months Limited tolerability and lack [3]
(post-Enzalutamide) 750 mg QD (Range: 0.5-5.6) of significant clinical
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Experimental Protocol and Methodology

The dosing regimens were established in phase 1 and 2 clinical trials. Here is a summary of the core

methodology from these studies [1] [3]:

¢ Study Design: The trials were open-label studies in patients with documented locally advanced or
metastatic disease.

e Dosing: Seviteronel was administered orally in 28-day continuous dosing cycles.

e Dose Determination: The 450 mg QD dose for women and 600 mg QD for men were established as
the Recommended Phase 2 Doses (RP2D) after dose-escalation phases identified dose-limiting
toxicities (DLTs) at higher doses (750 mg QD).

¢ Treatment Duration: Patients remained on treatment until they were no longer receiving clinical
benefit, experienced an adverse event that precluded further participation, or withdrew consent.
Clinical benefit was assessed using standard oncology response criteria (e.g., RECIST 1.1).

e Concomitant Medication: In later studies, seviteronel was co-administered with 0.5 mg of
dexamethasone once daily to improve tolerability [2].

Clinical Trial Workflow

The following diagram illustrates the dose-determination and treatment workflow from the key clinical trials.
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Dose Escalation and Treatment Workflow

Key Considerations for Researchers

e Sex-Based Dosing: The established RP2D differs by patient sex (450 mg for women, 600 mg for

men), a decision informed by population pharmacokinetic analyses that identified body weight and
sex as significant covariates on drug clearance [2].

e Tolerability Challenges: Clinical trials, particularly in men with prostate cancer, reported limited
tolerability at higher doses (600 mg and 750 mg QD), with neurological adverse events being a
concern. This underscores the importance of the established RP2D and the potential need for
supportive care [1] [3].

e Dexamethasone Coadministration: Subsequent studies included daily low-dose dexamethasone to
improve the safety and tolerability profile of seviteronel without requiring a dose reduction [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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